(4-Bromophenyl)(hexyl)sulfane
Overview
Description
(4-Bromophenyl)(hexyl)sulfane is a useful research compound. Its molecular formula is C12H17BrS and its molecular weight is 273.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Electronics : (4-Bromophenyl)(hexyl)sulfane derivatives are used as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial in molecular electronics. These derivatives offer efficient synthetic transformations for creating molecular wires (Stuhr-Hansen et al., 2005).
Catalysis in Organic Synthesis : The compound is involved in the CuI/BtH catalyzed C-S coupling reaction, which is an important process in organic synthesis. This reaction's mechanism has been explored using density functional theory, providing insights into the bond nature and orbital interactions (王刚 et al., 2014).
Photodynamic Therapy for Cancer : Sulfanyl porphyrazines with (4-Bromophenyl)(hexyl)sulfane groups have been synthesized and evaluated for their effectiveness in photodynamic therapy (PDT) against cancer cells. These compounds show high activity when incorporated into cationic liposomes, suggesting their potential as cancer treatment agents (Piskorz et al., 2017).
Polymer Synthesis : The reaction of aromatic compounds with sulfur monochloride, including (4-Bromophenyl)(hexyl)sulfane derivatives, has been investigated for preparing disulfides. These reactions result in high molecular weight poly(arylene sulfides) with significant stability and crystalline properties, relevant for advanced material applications (Tsuchida et al., 1993).
Anticancer Drug Development : A bromophenol derivative with a (4-Bromophenyl)(hexyl)sulfane group, known as BOS-102, has shown significant anticancer activities in studies. It induces cell cycle arrest and apoptosis in human lung cancer cells through the ROS-mediated PI3K/Akt and the MAPK signaling pathway (Guo et al., 2018).
properties
IUPAC Name |
1-bromo-4-hexylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHCKXNGTIXSAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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